

Technical Guide: Spectral Profiling of 2-(Bromomethyl)-5-ethylpyridine

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-ethylpyridine

Cat. No.: B13248952

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Part 1: Executive Summary & Chemical Profile

2-(Bromomethyl)-5-ethylpyridine is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. It functions as a "picolyl" electrophile, allowing the attachment of the 5-ethylpyridine moiety to nucleophiles (amines, thiols, carbanions).

From an analytical perspective, this compound presents specific challenges:

- **Stability:** The free base is thermally unstable and a potent lachrymator. It is prone to self-alkylation (polymerization) if not stored cold or as a hydrobromide salt.
- **Impurity Profiling:** Synthesis via radical bromination of 2-methyl-5-ethylpyridine (MEP) often yields unreacted starting material and over-brominated side products (dibromomethyl derivatives). Distinguishing these requires precise integration of NMR signals.

Chemical Identity

Property	Detail
IUPAC Name	2-(Bromomethyl)-5-ethylpyridine
Molecular Formula	C ₈ H ₁₀ BrN
Molecular Weight	200.08 g/mol (⁷⁹ Br); 202.08 g/mol (⁸¹ Br)
Appearance	Yellowish oil (free base) or off-white solid (HBr salt)
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate; limited stability in alcohols (solvolysis).

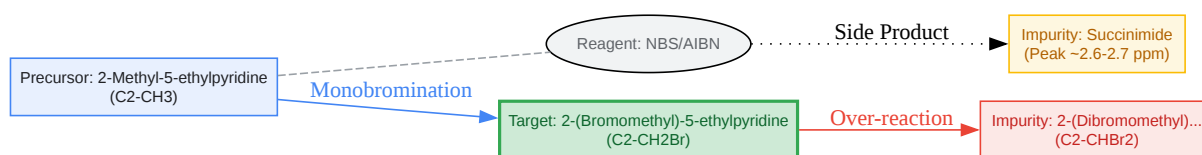
Part 2: Synthesis Context & Impurity Logic

To interpret the spectra accurately, one must understand the sample's origin. The standard synthesis involves the Wohl-Ziegler bromination of 2-methyl-5-ethylpyridine (MEP) using N-Bromosuccinimide (NBS).

Analytical Implication:

- Starting Material (MEP): Contains a methyl group at C2.
- Product: Contains a bromomethyl group at C2.[1][2]
- By-product: Succinimide (if not fully washed) and 2-(dibromomethyl)-5-ethylpyridine.

Diagram 1: Synthesis & Impurity Pathways



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Caption: Synthesis logic showing the origin of critical spectral impurities. Monitoring the transition from Methyl (MEP) to Bromomethyl (Target) is the primary QC objective.

Part 3: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl_3 (Deuterated Chloroform) is the standard solvent. Reference: TMS at 0.00 ppm.

^1H NMR (400 MHz, CDCl_3)

The proton spectrum is the definitive tool for purity assessment. The diagnostic shift is the movement of the C2-substituent from ~2.5 ppm (methyl) to ~4.5 ppm (bromomethyl).

Assignment	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Structural Interpretation
H-6	8.35 - 8.45	Doublet (d)	1H	$J \approx 2.0$	Ortho to Nitrogen; most deshielded due to electronegativity of N.
H-4	7.50 - 7.60	dd	1H	$J \approx 8.0, 2.0$	Meta to CH_2Br ; Para to Ethyl.
H-3	7.30 - 7.40	Doublet (d)	1H	$J \approx 8.0$	Ortho to CH_2Br ; shielded relative to H6.
$-\text{CH}_2\text{Br}$	4.50 - 4.60	Singlet (s)	2H	-	Diagnostic Peak. Deshielded by Br and aromatic ring.
$-\text{CH}_2-$ (Ethyl)	2.65 - 2.70	Quartet (q)	2H	$J \approx 7.6$	Benzylic methylene of the ethyl group.
$-\text{CH}_3$ (Ethyl)	1.25 - 1.30	Triplet (t)	3H	$J \approx 7.6$	Terminal methyl of the ethyl group.

Self-Validating Protocol:

- Integration Check: Set the Ethyl $-\text{CH}_3$ triplet (1.25 ppm) to exactly 3.00.

- Purity Calculation: The -CH₂Br singlet at ~4.55 ppm must integrate to 2.00 ± 0.1.
 - If < 1.9: Possible hydrolysis to alcohol (-CH₂OH shifts to ~4.7 or varies) or presence of starting material.
 - If > 2.1: Check for overlapping impurities.
- Impurity Flag: Look for a singlet at 2.55 ppm. This is unreacted 2-methyl-5-ethylpyridine.

¹³C NMR (100 MHz, CDCl₃)

Carbon Type	Shift (δ, ppm)	Assignment
Aromatic C-2	~155.0	Ips0 to Bromomethyl (Quaternary)
Aromatic C-6	~149.0	Ortho to Nitrogen (CH)
Aromatic C-5	~138.5	Ips0 to Ethyl (Quaternary)
Aromatic C-4	~136.0	Para to Ethyl (CH)
Aromatic C-3	~123.0	Beta to Nitrogen (CH)
-CH ₂ Br	33.5 - 34.5	Bromomethyl carbon (Distinctive high field relative to O-CH ₂)
Ethyl -CH ₂ -	25.8	Methylene
Ethyl -CH ₃	15.2	Methyl

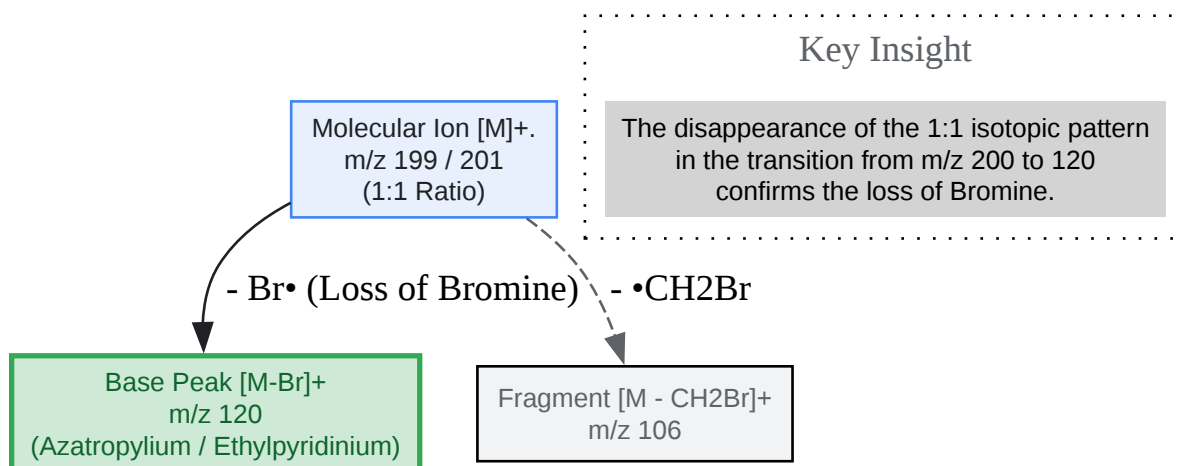
Mass Spectrometry (MS)

Method: Electron Impact (EI, 70 eV) or ESI+ (Electrospray). Molecular Ion: M⁺ = 200 (⁷⁹Br) and 202 (⁸¹Br).

The mass spectrum is characterized by the "Twin Peak" signature of bromine.

m/z Value	Relative Abundance	Fragment Identity	Mechanistic Origin
199 / 201	~20% (1:1 Ratio)	$[M]^+\bullet$	Molecular Ion (Radical Cation). The 1:1 ratio confirms one Br atom.
120	100% (Base Peak)	$[M - Br]^+$	Azatropylium Ion. Loss of Br atom.[3] The pyridine ring expands or stabilizes the cation.
106	~15-20%	$[M - CH_2Br]^+$	Loss of the entire bromomethyl group.
92	~10%	$[Pyridine-CH_2]^+$	Further fragmentation of the alkyl chain.

Diagram 2: Fragmentation Pathway



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Caption: MS fragmentation logic. The loss of Br (m/z 79/81) leads to the stable base peak at m/z 120, a critical identifier for this scaffold.

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) on neat oil or KBr pellet for salt.

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3050 - 3010	C-H Stretch (Ar)	Weak aromatic proton stretches.
2970 - 2870	C-H Stretch (Alk)	Ethyl group aliphatic stretches.
1590, 1570, 1480	C=C / C=N Stretch	Characteristic Pyridine ring "breathing" modes.
1450	-CH ₂ - Bend	Methylene deformation.
600 - 700	C-Br Stretch	Fingerprint. Strong, broad band characteristic of alkyl halides.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Prevent degradation during analysis.

- Solvent: Use high-quality CDCl₃ neutralized with silver foil or basic alumina if the sample is the free base (acidic CDCl₃ can protonate the pyridine nitrogen, shifting peaks downfield).
- Concentration: Dissolve ~10 mg of oil in 0.6 mL solvent.
- Time Window: Run the spectrum immediately. Bromomethyl pyridines can quaternize (self-react) in solution to form insoluble pyridinium salts over 24 hours.

Protocol B: Rapid QC Check (TLC)

Objective: Quick purity assessment before spectral analysis.

- Stationary Phase: Silica Gel 60 F254.
- Mobile Phase: 20% Ethyl Acetate in Hexanes.

- Visualization: UV (254 nm).
- Rf Values (Approx):
 - Starting Material (MEP): Rf ~ 0.3
 - Product: Rf ~ 0.4 (Slightly less polar than MEP due to Br).
 - Note: The spot may streak due to the basic nitrogen interacting with silica. Add 1% Triethylamine to the mobile phase to sharpen spots.

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